molecular formula C8H6Br2 B3025035 (2,2-Dibromovinyl)benzene CAS No. 7436-90-0

(2,2-Dibromovinyl)benzene

Cat. No.: B3025035
CAS No.: 7436-90-0
M. Wt: 261.94 g/mol
InChI Key: CYLVUSZHVURAOY-UHFFFAOYSA-N
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Description

(2,2-Dibromovinyl)benzene, also known as 1,1-dibromo-2-phenylethene, is an organic compound with the molecular formula C8H6Br2. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used in organic synthesis and serves as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,2-Dibromovinyl)benzene can be synthesized through the bromination of styrene derivatives. One common method involves the reaction of styrene with bromine in the presence of a solvent such as carbon tetrachloride or dichloromethane. The reaction typically occurs at room temperature and yields this compound as the primary product .

Industrial Production Methods

In industrial settings, this compound is produced using similar bromination techniques but on a larger scale. The process involves the careful control of reaction conditions, including temperature, solvent choice, and bromine concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,2-Dibromovinyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,2-Dibromovinyl)benzene is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Chemical Biology:

Mechanism of Action

The mechanism of action of (2,2-Dibromovinyl)benzene involves its ability to participate in various chemical reactions due to the presence of the dibromoethenyl group. This group is highly reactive and can undergo nucleophilic substitution, reduction, and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Dibromovinyl)benzene is unique due to the presence of bromine atoms, which impart specific reactivity and properties. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, making this compound more reactive in certain chemical reactions. This reactivity makes it a valuable intermediate in organic synthesis and other scientific research applications .

Properties

IUPAC Name

2,2-dibromoethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2/c9-8(10)6-7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLVUSZHVURAOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073471
Record name (2,2-dibromoethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31780-26-4, 7436-90-0
Record name Dibromostyrene (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031780264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,2-dibromoethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibromostyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.169
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 147.90 g. (0.431 mole) of 2-bromoethyl-dibromobenzene in 250 ml. of methylene chloride was stirred for 7 ks (2 hours) at 5 Hz (300 rpm) at 313 K. (40° C.) with 150 g (2.25 mole) of 60 percent sodium hydroxide solution and 3.12 g. (0.0124 mole) of triethylpentyl ammonium bromide. The product was washed with three 500-ml portions of water, dried over calcium sulfate (Drierite), and stripped of solvent in a rotary evaporator at a bath temperature of 323 K. (50° C.). The yield of product was 106.97 g. (77.2 percent of theory). GC analysis showed 27.1 percent of the desired ar-dibromostyrene, the remainder being largely unreacted starting material.
Quantity
0.431 mol
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
0.0124 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes (2,2-dibromovinyl)benzene derivatives valuable starting materials in organic synthesis?

A1: this compound derivatives are highly versatile building blocks in organic synthesis due to the presence of the reactive gem-dibromovinyl group. This functionality allows for various transformations, including selective halogen exchange, palladium-catalyzed coupling reactions, and cyclization reactions. [, , , ]

Q2: Can you provide an example of a regioselective transformation using this compound derivatives?

A2: Researchers have successfully demonstrated the regioselective fluorination of this compound derivatives using wet tetra-n-butylammonium fluoride (TBAF·3H2O). This method provides (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds with high regioselectivity, offering a valuable tool for introducing fluorine into complex molecules. []

Q3: How are palladium catalysts employed in reactions involving this compound derivatives?

A3: Palladium catalysts are instrumental in facilitating various coupling reactions with this compound derivatives. For instance, researchers have developed a one-pot, three-component approach to synthesize α-alkynyl indoles. This method utilizes o-bromo-(2,2-dibromovinyl)benzenes, terminal alkynes, and arylamines in the presence of a palladium catalyst. [, ]

Q4: Beyond α-alkynyl indoles, what other heterocycles can be synthesized using this compound derivatives?

A4: this compound derivatives have proven useful in constructing various other heterocycles. For example, researchers have synthesized 3-cyano-1H-indoles, 9H-pyrimido[4,5-b]indoles, and 9H-pyrido[2,3-b]indoles through copper-catalyzed one-pot multicomponent cascade reactions involving this compound derivatives, aldehydes, and ammonia. The selectivity of the reaction can be controlled by adjusting the reaction conditions, highlighting the versatility of these compounds in heterocyclic chemistry. []

Q5: Are there any examples of this compound derivatives being used in the synthesis of natural products?

A5: Yes, the reactivity of this compound derivatives has been exploited in the total synthesis of natural products. Researchers have successfully employed protecting group strategies to control the reactivity of these compounds in domino coupling reactions with triarylbismuth reagents under palladium catalysis. This approach enabled the synthesis of various benzofuran-based natural products, including moracin M, cicerfuran, moracin D, moracin E, and chromene-fused benzofuran analogs. []

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